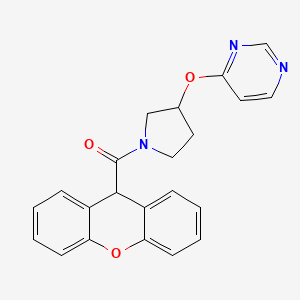

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Anticancer Activity

Xanthones, including our compound of interest, have demonstrated promising anticancer potential. Researchers have investigated their effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanisms of action involve interference with cell signaling pathways and modulation of gene expression. Further studies are needed to explore specific xanthone derivatives for targeted cancer therapies .

Anti-Inflammatory Properties

Xanthones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These compounds may help manage chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel diseases. Researchers are actively exploring their potential as novel anti-inflammatory agents .

Antioxidant Capacity

The xanthone scaffold contributes to antioxidant activity. By scavenging free radicals and protecting cellular components from oxidative damage, xanthones may play a role in preventing age-related diseases and promoting overall health. Investigations continue to uncover specific xanthone derivatives with potent antioxidant properties .

Antimicrobial Applications

Xanthones exhibit antimicrobial effects against bacteria, fungi, and viruses. Researchers have studied their potential as natural alternatives to conventional antibiotics. Specific derivatives may target drug-resistant pathogens, making them valuable candidates for future therapeutic development .

Neuroprotective Effects

Some xanthones show neuroprotective properties by enhancing neuronal survival, reducing oxidative stress, and modulating neurotransmitter systems. These findings suggest potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Ongoing research aims to identify optimal xanthone structures for neuroprotection .

Metabolic Disorders and Enzyme Inhibition

Xanthones have been investigated for their inhibitory effects on enzymes related to metabolic disorders. For instance, α-glucosidase inhibitors derived from xanthones may help manage diabetes by regulating blood glucose levels. Researchers are exploring their potential in drug development for metabolic syndrome and related conditions .

Mécanisme D'action

Target of action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This might allow the compound to interact with a variety of biological targets.

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with pyrrolidine rings have been found to have a variety of biological activities , suggesting that they might interact with multiple pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of action

Given the biological activity of other compounds with pyrrolidine rings , it’s possible that it might have a variety of effects.

Action environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-22(25-12-10-15(13-25)27-20-9-11-23-14-24-20)21-16-5-1-3-7-18(16)28-19-8-4-2-6-17(19)21/h1-9,11,14-15,21H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQDMQAGHSTPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)

![2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)